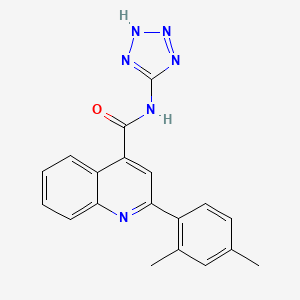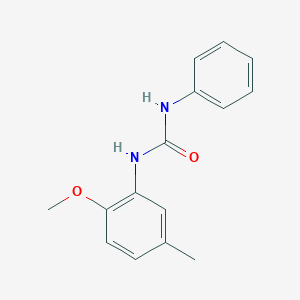
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as DMPTQ, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and biology. DMPTQ is a tetrazole-containing quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to interact with various enzymes, including topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to penetrate cell membranes. However, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also has some limitations, such as its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its potential interactions with other drugs and enzymes.
合成法
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylamine with 5-amino-1H-tetrazole and 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials, such as 4-chloroquinoline-2-carboxaldehyde and 5-aminotetrazole.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been investigated for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNTKYSUMCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(1H-tetraazol-5-yl)-4-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-phenylethanone](/img/structure/B5730082.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)
![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)


![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)